N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a sec-butyl group, a chlorophenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolopyrimidine core.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow reactors for continuous synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA synthesis: Inhibiting the replication of microorganisms or cancer cells.
Modulating signaling pathways: Affecting the expression of genes and proteins involved in disease progression.
Comparison with Similar Compounds
N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolopyrimidine class, such as:
- N-(tert-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(sec-butyl)-3-(2-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in this compound contributes to its distinct properties and makes it a valuable compound for research and development.
Biological Activity
N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structural features confer significant biological activity, making it a subject of interest in medicinal chemistry. This article reviews the compound's biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Features
The compound features:
- Pyrazole and Pyrimidine Rings : These fused rings contribute to its pharmacological properties.
- Substituents : The butan-2-yl group and 2-chlorophenyl group enhance its lipophilicity and potential selectivity for biological targets.
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit a range of biological activities:
-
Antitumor Activity :
- Compounds in this class have shown inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the nanomolar range .
- A study demonstrated that pyrazole derivatives containing halogen substituents (like chlorine) exhibited enhanced cytotoxic effects against MDA-MB-231 cells, especially when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation in Claudin-low breast cancer subtypes .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of specific substituents such as halogens can enhance the biological activity of pyrazolo derivatives.
- Modifications to the pyrazole and pyrimidine rings can lead to variations in potency and selectivity against different biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methodologies include:
- Condensation Reactions : These are often used to form the pyrazole ring.
- Functional Group Modifications : To introduce the butan-2-yl and 2-chlorophenyl groups effectively.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various pyrazolo derivatives against MCF-7 and MDA-MB-231 cell lines. Results indicated that compounds with chlorine substituents showed significantly higher cytotoxicity compared to their non-halogenated counterparts. The combination of these compounds with standard chemotherapeutics like doxorubicin resulted in enhanced apoptosis and cell death, suggesting a promising avenue for treatment strategies in resistant cancer types .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of pyrazolo derivatives, highlighting their ability to inhibit key kinases involved in inflammatory pathways. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .
Comparative Analysis
The following table summarizes some structurally similar compounds along with their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Lacks butan-2-yl group; has different substituents | Strong anti-inflammatory properties |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains triazole ring; different substitution pattern | Notable anticancer activity |
Thieno[3,2-b]pyrimidine | Incorporates sulfur; distinct ring structure | Exhibits antiviral properties |
Properties
IUPAC Name |
N-butan-2-yl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-11(2)20-16-9-12(3)21-17-14(10-19-22(16)17)13-7-5-6-8-15(13)18/h5-11,20H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBGVMZEFCWIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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